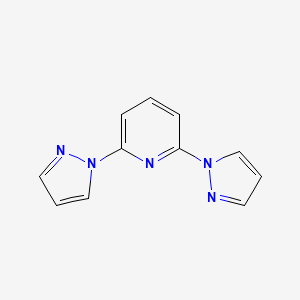

2,6-Di(1-pyrazolyl)pyridine

Description

The exact mass of the compound 2,6-Di(1-pyrazolyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Di(1-pyrazolyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Di(1-pyrazolyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-di(pyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-4-10(15-8-2-6-12-15)14-11(5-1)16-9-3-7-13-16/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNFEFLKDQUMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123640-38-0 | |

| Record name | 2,6-Di(1-pyrazolyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 2,6-bis(pyrazolyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2,6-bis(pyrazolyl)pyridine (bpp), a versatile tridentate N-donor ligand. Its unique structural and electronic properties have made it a subject of significant interest in coordination chemistry, materials science, and catalysis. This document details the synthesis, spectroscopic analysis, and structural characterization of bpp, presenting data in a clear and accessible format for researchers and professionals in related fields.

Synthesis of 2,6-bis(pyrazolyl)pyridine

The synthesis of 2,6-bis(pyrazolyl)pyridine can be achieved through several methods. A common and effective approach involves the reaction of 2,6-dihalopyridine with pyrazole in the presence of a base. Another established method is the reaction of an excess of potassium pyrazolate with 2,6-dihalopyridines.[1][2] A simplified method that does not require inert conditions involves the use of a phase transfer catalyst.[3]

Experimental Protocol: Synthesis via Phase Transfer Catalysis[3]

-

Reactant Preparation : A mixture of pyrazole (6 molar equivalents), 2,6-dichloropyridine (1 molar equivalent), potassium carbonate, and potassium hydroxide is prepared.

-

Catalyst Addition : Benzyltriethylammonium chloride is added as a phase transfer catalyst.

-

Reaction : The reaction mixture is stirred, typically without the need for an inert atmosphere, for a specified period.

-

Purification : The product is purified by acid precipitation and filtration to yield 2,6-bis(pyrazolyl)pyridine.

Synthesis Workflow

Caption: Synthesis Workflow for 2,6-bis(pyrazolyl)pyridine.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and electronic properties of 2,6-bis(pyrazolyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2,6-bis(pyrazolyl)pyridine

| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

| Pyridine-H3,5 | 7.31-7.38 (m) | 120.8 |

| Pyridine-H4 | 7.74-7.85 (m) | 137.0 |

| Pyridine-C2,6 | - | 150.0 |

| Pyrazole-H3' | 8.67-8.79 (m) | 150.3 |

| Pyrazole-H4' | - | 123.7 |

| Pyrazole-H5' | 7.90 (dd) | 146.3 |

Note: The provided NMR data is for a related bipyridine structure and serves as an illustrative example of the expected shifts.[4] Actual shifts for 2,6-bis(pyrazolyl)pyridine may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. Theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT), have shown a strong correlation with experimental vibrational frequencies.[3]

UV-Visible Spectroscopy

UV-Visible spectroscopy reveals the electronic transitions within the molecule. For instance, the UV-visible spectrum of a Co(II) complex with bpp, [Co(bpp)Cl₂], shows a broad absorption at 677 nm, which is characteristic of a five-coordinate geometry.[5]

Experimental Workflow for Spectroscopic Characterization

Caption: General Workflow for Spectroscopic Characterization.

Structural Characterization

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state.

Crystal Structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine

The crystal structure of a derivative, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, has been determined.[6][7][8][9] In this structure, the planes of the pyrazolyl groups are nearly perpendicular to the central pyridine ring.[6][7][8]

Table 2: Crystal Data and Structure Refinement for 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine [6][8][9]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃N₅ |

| Formula Weight | 239.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.481 (3) |

| b (Å) | 9.076 (4) |

| c (Å) | 19.021 (8) |

| β (°) | 95.471 (5) |

| Volume (ų) | 1285.7 (9) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| R-factor | 0.060 |

Applications

The versatile coordination ability and potential for functionalization make 2,6-bis(pyrazolyl)pyridine a valuable ligand in various fields.

-

Coordination Chemistry : It is widely used to synthesize metal complexes, particularly with transition metals like iron(II) and ruthenium(II), to study phenomena such as spin crossover (SCO).[3][5]

-

Catalysis : Bpp-based complexes have shown potential as catalysts in various chemical transformations.[6]

-

Materials Science : These compounds are being explored for applications in luminescent materials, photovoltaic devices, and stimuli-responsive materials.[3][5] The ability to form coordination polymers and metal-organic frameworks (MOFs) opens up possibilities for creating functional materials with tunable properties.[10]

-

Biomedical Sensing : The incorporation of emissive f-element podand centers into bpp derivatives is being investigated for biomedical sensor applications.[11]

Conclusion

2,6-bis(pyrazolyl)pyridine is a fundamentally important ligand with well-established synthetic routes and a rich body of characterization data. Its spectroscopic and structural features have been thoroughly investigated, providing a solid foundation for its application in diverse areas of chemical research. This guide provides key data and protocols to aid researchers in the synthesis and characterization of this versatile compound and its derivatives for the development of new materials and technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Crystal structure of 2,6-bis-[(1H-pyrazol-1-yl)meth-yl]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers [mdpi.com]

- 11. Recent advances in the synthesis and applications of 2,6- dipyrazolylpyridine derivatives and their complexes - White Rose Research Online [eprints.whiterose.ac.uk]

An In-depth Technical Guide to 2,6-bis(pyrazolyl)pyridine Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,6-bis(pyrazolyl)pyridine (bpp) ligands, a class of versatile tridentate N-donor ligands that have garnered significant attention in coordination chemistry. Their robust coordination to a wide array of metal ions has led to applications in catalysis, materials science, and biomedicine. This document details their synthesis, coordination chemistry, and key applications, with a focus on quantitative data and experimental methodologies.

Introduction to 2,6-bis(pyrazolyl)pyridine Ligands

2,6-bis(pyrazolyl)pyridine (bpp) ligands are a family of organic compounds characterized by a central pyridine ring substituted at the 2 and 6 positions with pyrazolyl groups. These ligands are analogous to 2,2':6',2''-terpyridine but offer a different steric and electronic environment at the metal center. The nitrogen atoms of the pyridine and two pyrazole rings form a planar tridentate coordination site, which strongly chelates to metal ions.

The versatility of bpp ligands stems from the ability to readily modify the pyrazole and pyridine rings with various functional groups. This allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, influencing their reactivity, stability, and photophysical characteristics. This has led to their use in a diverse range of applications, from catalysts for polymerization and organic transformations to the development of spin-crossover materials and luminescent probes.

Synthesis of 2,6-bis(pyrazolyl)pyridine Ligands and their Metal Complexes

The synthesis of 2,6-bis(pyrazolyl)pyridine ligands is generally straightforward, with several established routes. The most common approach involves the nucleophilic substitution of a leaving group at the 2 and 6 positions of a pyridine ring with a pyrazolate salt.

General Synthesis of 2,6-bis(pyrazol-1-yl)pyridine (bpp)

A prevalent method for the synthesis of the parent bpp ligand involves the reaction of 2,6-dihalopyridine with an excess of potassium pyrazolate in a high-boiling solvent like diglyme.[1] The monosubstituted 2-halo-6-(N-pyrazolyl)pyridine can often be isolated as an intermediate, which can then be reacted with a different pyrazole to create unsymmetrical bpp ligands.[1]

Alternatively, functionalized bpp ligands can be synthesized from appropriately substituted starting materials. For instance, 2,6-bis(pyrazol-1-yl)pyridine-4-carboxamide can be prepared from 2,6-dichloropyridine-4-carboxylic acid.[2]

References

An In-Depth Technical Guide to the Synthesis of 2,6-Di(1-pyrazolyl)pyridine Derivatives: Protocols, Data, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-di(1-pyrazolyl)pyridine (bpp) derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. This document details synthetic methodologies, presents key quantitative data in a structured format, and explores the biological applications of these derivatives, with a focus on their potential as kinase inhibitors in cancer therapy.

Core Synthesis Strategies

The synthesis of the 2,6-di(1-pyrazolyl)pyridine scaffold and its derivatives can be achieved through several reliable methods. The most common approach involves the nucleophilic substitution of a pyridine ring bearing leaving groups at the 2 and 6 positions with a pyrazole or its substituted analogue. Variations of this method, including the use of different starting materials and reaction conditions, allow for the synthesis of a diverse library of bpp derivatives.

A prevalent and effective method for synthesizing the parent 2,6-di(1-pyrazolyl)pyridine involves the reaction of 2,6-dichloropyridine with pyrazole in the presence of a base and a phase transfer catalyst.[1] This method offers good yields and can be performed without the need for strictly inert conditions.[1]

Figure 1: General reaction scheme for the synthesis of 2,6-di(1-pyrazolyl)pyridine.

Functionalization of the bpp core can be achieved by either utilizing substituted starting materials or by post-synthesis modification of the parent bpp scaffold. For instance, derivatives with substituents at the 4-position of the pyridine ring are valuable for creating multifunctional molecules.[1]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key 2,6-di(1-pyrazolyl)pyridine derivatives.

Synthesis of 2,6-bis(pyrazol-1-yl)pyridine

A straightforward method for the synthesis of 2,6-bis(pyrazol-1-yl)pyridine (bpp) involves the reaction of 2,6-dichloropyridine with pyrazole.[1] The reaction is carried out using a 6:1 molar ratio of pyrazole to dichloropyridine with potassium carbonate, potassium hydroxide, and benzyltriethylammonium chloride as a phase transfer catalyst.[1] The product can be purified by acid precipitation and filtration.[1]

Synthesis of 2,6-bis(3,5-dimethyl-1-pyrazolyl)pyridine

This derivative is synthesized by the condensation of 2,6-bis-hydrazinopyridine with acetylacetone. This method is particularly efficient for producing sterically crowded bpp derivatives.

Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine

This important intermediate allows for further functionalization at the 4-position of the pyridine ring. It can be synthesized from 2,6-dihydroxy-isonicotinic acid in a multi-step process, culminating in the reaction of 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine with 48% hydrobromic acid.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of selected 2,6-di(1-pyrazolyl)pyridine derivatives.

| Derivative | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| 2,6-di(1-pyrazolyl)pyridine | 2,6-Dichloropyridine, Pyrazole | K₂CO₃, KOH, Phase Transfer Catalyst | Good | [1] |

| 2,6-bis(3,5-dimethyl-1-pyrazolyl)pyridine | 2,6-bis-hydrazinopyridine, Acetylacetone | - | High | [3] |

| 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine | 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine | 48% HBr | - | [2] |

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Reference |

| 2,6-di(1-pyrazolyl)pyridine | - | - | - | [4] |

| 2,6-bis(3,5-dimethyl-1-pyrazolyl)pyridine | - | - | - | [5] |

Biological Applications: PIM-1 Kinase Inhibition in Cancer

Recent studies have highlighted the potential of pyrazolyl pyridine derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase overexpressed in various cancers that plays a crucial role in cell survival and proliferation.[6][7]

The PIM-1 Kinase Signaling Pathway

PIM-1 is a downstream effector of the JAK/STAT signaling pathway.[8] Upon activation by cytokines, the JAK/STAT pathway leads to the transcription of the PIM1 gene. PIM-1 kinase then phosphorylates a variety of downstream targets, including the pro-apoptotic protein Bad. Phosphorylation of Bad by PIM-1 inhibits its apoptotic function, thereby promoting cell survival.[8]

Figure 2: The PIM-1 kinase signaling pathway and the inhibitory action of a bpp derivative.

Inhibition of PIM-1 kinase by bpp derivatives can restore the pro-apoptotic function of Bad, leading to programmed cell death in cancer cells.

Experimental Workflow for Assessing Anticancer Activity

The evaluation of the anticancer potential of 2,6-di(1-pyrazolyl)pyridine derivatives typically involves a series of in vitro assays to determine their cytotoxicity and mechanism of action.

Figure 3: A typical experimental workflow for evaluating the anticancer activity of bpp derivatives.

A specific pyrazolyl pyridine conjugate, referred to as compound 9, has demonstrated potent cytotoxicity against HepG2 liver cancer cells with an IC₅₀ value of 0.18 µM.[6][7] This compound was found to be a strong inhibitor of PIM-1 kinase and an activator of caspases, indicating that it induces apoptosis.[6][7]

Detailed Biological Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the bpp derivative and a vehicle control for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cells with the bpp derivative at its IC₅₀ concentration for a defined period.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blotting is used to detect specific proteins and assess their expression levels and phosphorylation status.

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PIM-1, phospho-Bad (Ser112), and cleaved caspases.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This guide provides a foundational understanding of the synthesis and biological evaluation of 2,6-di(1-pyrazolyl)pyridine derivatives. The detailed protocols and data presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. interchim.fr [interchim.fr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Formation and Properties of Metal Complexes with 2,6-bis(pyrazolyl)pyridine Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of 2,6-bis(pyrazolyl)pyridine (bpp) ligands, a versatile class of tridentate N-donors. This document details the synthesis of bpp ligands and their metal complexes, their structural and electronic properties, and their applications in diverse fields such as spin-crossover materials, catalysis, and luminescent devices. The potential for these compounds in medicinal chemistry is also explored.

Introduction to 2,6-bis(pyrazolyl)pyridine Ligands

2,6-bis(pyrazolyl)pyridine (bpp) and its derivatives are a significant class of planar, tridentate N3-ligands that serve as analogues to the well-known 2,2':6',2''-terpyridine.[1] Their robust coordination framework, coupled with the synthetic accessibility for functionalization, particularly at the 4-position of the pyridine ring and on the pyrazole rings, makes them highly versatile in coordination chemistry.[1][2] This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their magnetic, optical, and reactive behaviors.[2]

The bpp ligand family is noted for its ability to form stable complexes with a wide range of d- and f-block metals. These complexes have found applications in various domains, including:

-

Spin-Crossover (SCO) Materials: Iron(II) complexes of bpp derivatives are particularly known for exhibiting spin-crossover behavior, a phenomenon with potential applications in molecular switches and data storage.[2][3]

-

Catalysis: Bpp-metal complexes have been employed as catalysts in various organic transformations, such as olefin and butadiene polymerization, alkene oxidation, and cross-coupling reactions.[2][4]

-

Luminescent Materials: Ruthenium(II) and Platinum(II) complexes of bpp ligands can exhibit interesting photophysical properties, making them candidates for use in photonic devices and as photosensitizers.[2][5]

-

Coordination Polymers and MOFs: The ability to introduce functional groups on the bpp scaffold allows for their use as building blocks in the construction of coordination polymers and metal-organic frameworks (MOFs).[6][7]

-

Medicinal Chemistry: While less explored for bpp complexes specifically, pyrazole-containing compounds and their metal complexes have shown promise as anticancer, antibacterial, and antiviral agents.[8]

Synthesis of 2,6-bis(pyrazolyl)pyridine Ligands and their Metal Complexes

General Ligand Synthesis

A common and convenient method for the synthesis of symmetric 2,6-bis(N-pyrazolyl)pyridines involves the reaction of an excess of potassium pyrazolate with a 2,6-dihalopyridine (e.g., 2,6-dibromopyridine or 2,6-dichloropyridine) in a high-boiling solvent like diglyme.[9] For pyrazoles with bulky substituents, the reaction often proceeds with high regioselectivity, with the pyridine unit attaching to the less sterically hindered nitrogen of the pyrazole ring.[9] It is also possible to isolate the monosubstituted 2-bromo-6-(N-pyrazolyl)pyridine intermediate, which can then be reacted with a different pyrazole salt to create unsymmetrically substituted bpp ligands.[9]

Another synthetic route involves the reaction of pyrazole with dichloropyridine using potassium carbonate, potassium hydroxide, and a phase transfer catalyst such as benzyltriethylammonium chloride.[2]

General Metal Complex Formation

The formation of metal complexes with bpp ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be controlled to yield complexes with different coordination numbers and geometries. For example, 1:1 and 2:1 ligand-to-metal complexes are commonly synthesized.

The following dot script visualizes a generalized workflow for the synthesis of a 2:1 metal complex with a bpp ligand.

Caption: Generalized workflow for the synthesis and characterization of bpp metal complexes.

Structural and Spectroscopic Properties

The coordination of bpp ligands to metal centers results in complexes with distinct structural and spectroscopic features. X-ray crystallography is a powerful tool for elucidating the solid-state structures of these complexes, providing precise information on bond lengths, bond angles, and overall coordination geometry.

Quantitative Structural Data

The following tables summarize key structural parameters for a selection of metal complexes with bpp and its derivatives, extracted from crystallographic studies.

| Metal | Ligand | Complex | Fe-N(pyridine) (Å) | Fe-N(pyrazole) (Å) | Coordination Geometry | Reference | |---|---|---|---|---|---| | Fe(II) | L¹ | [Fe(L¹)₂][BF₄]₂ | 1.968(5) - 2.061(5) (300K) | 1.896(3) - 1.998(3) (120K) | Distorted Octahedral |[10] | | Fe(II) | L | [FeL₂][BF₄]₂ | - | - | Highly Distorted Six-coordinate |[11] |

L¹ = 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine L = 4-(3,4-dimethoxyphenylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine

| Metal | Ligand | Complex | Pt-Pt distance (Å) | Coordination Geometry | Reference | |---|---|---|---|---| | Pt(II) | bpp | [Pt(bpp)Cl]Cl·2H₂O | 3.39 and 3.41 | Square Planar |[5] | | Pt(II) | bpp | --INVALID-LINK-- | - | Square Planar |[5] |

Spectroscopic and Electrochemical Properties

The electronic properties of bpp metal complexes are readily investigated using techniques such as UV-visible spectroscopy and cyclic voltammetry. UV-visible absorption data reveal that bpp is generally a weaker sigma-donor and pi-acceptor compared to terpyridine.[5] Cyclic voltammetry studies on ruthenium(II) complexes of bpp show quasi-reversible redox processes attributed to the metal center (e.g., Ru³⁺/Ru²⁺ and Ru⁴⁺/Ru³⁺ couples).[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for the synthesis of bpp ligands and their metal complexes.

Synthesis of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine

This protocol is adapted from the synthesis of a bpp derivative with a methylene linker.[12]

-

Preparation of Sodium Pyrazolate (NaPz): Under a nitrogen atmosphere, a solution of pyrazole (0.22 g, 3.2 mmol) in dry tetrahydrofuran (THF, 5 ml) is added dropwise to a suspension of sodium hydride (NaH, 0.08 g, 3.2 mmol) in dry THF (5 ml) at 0 °C. The mixture is stirred for 15 minutes to obtain a clear solution of NaPz.

-

Preparation of 2,6-pyridinedimethylene-ditosylate: To a stirred solution of 2,6-pyridinedimethanol (0.28 g, 2 mmol) and sodium hydroxide (NaOH, 0.8 g, 20 mmol) in a THF/water mixture (7.5/7.5 ml), a solution of p-toluenesulfonyl chloride (0.761 g, 4 mmol) in THF (7.5 ml) is added at 0 °C. After 4 hours of stirring, the mixture is poured into water and extracted with methylene chloride. The organic phase is washed, dried, and the solvent removed to afford the ditosylate intermediate.[12]

-

Final Ligand Synthesis: A solution of 2,6-pyridinedimethylene-ditosylate (0.73 g, 1.6 mmol) in dry THF (7.5 ml) is added to the previously prepared NaPz solution. The mixture is stirred overnight, filtered, and the solvent is removed. The crude product is purified by column chromatography on silica gel using ethyl acetate as the eluent.[12]

Synthesis of an Iron(II) Coordination Polymer: [Fe(LOBF₃)(CH₃COO)(CH₃CN)₂]n·nCH₃CN

This protocol describes the solvothermal synthesis of an iron(II) coordination polymer.[6]

-

A mixture of --INVALID-LINK--₂ (20 mg, 0.015 mmol) and Co(OAc)₂·4H₂O (6 mg, 0.1 mmol) is dissolved in 1 mL of a 1:1 mixture of acetonitrile and N,N'-dimethylformamide.

-

The solution is stirred at room temperature for 15 minutes.

-

The reaction mixture is transferred to a 1 mL ampule, which is then sealed.

-

The ampule is heated at 140 °C for 24 hours.

-

The mixture is then cooled to room temperature at a rate of 5 °C/min to yield yellow crystals of the product.[6]

Key Mechanisms and Applications

Proton-Coupled Electron Transfer (PCET) in Coordination Polymer Formation

In some instances, the formation of coordination polymers involving bpp ligands can be driven by a proton-coupled electron transfer (PCET) process. This is particularly relevant for bpp ligands bearing hydroxyl groups on the pyrazolyl rings. In such systems, the hydroxy-pyrazolyl moiety can act as a source of both a proton and an electron, leading to a change in the oxidation state of the metal center and the formation of extended polymeric structures.[6][7]

The following diagram illustrates the concept of PCET in the context of bpp-metal complex chemistry.

Caption: Conceptual diagram of the PCET process in bpp-metal complex chemistry.

Applications in Spin-Crossover (SCO) Materials

Iron(II) complexes of the type [Fe(bpp)₂]²⁺ are well-known for their spin-crossover properties. The spin state of the iron(II) center (high-spin or low-spin) can be switched by external stimuli such as temperature, pressure, or light. The nature of the substituents on the bpp ligand plays a crucial role in tuning the SCO behavior. For instance, electron-donating substituents on the pyridyl ring can favor cooperative spin transitions in the solid state.[11] The SCO properties of these materials are often sensitive to the presence of solvent molecules in the crystal lattice, with desolvation sometimes leading to more abrupt and hysteretic spin transitions.[3]

Conclusion

The 2,6-bis(pyrazolyl)pyridine ligand family offers a rich and versatile platform for the development of novel coordination compounds with a wide array of functional properties. The synthetic accessibility and tunability of the bpp scaffold allow for the rational design of metal complexes with tailored magnetic, optical, and catalytic activities. The detailed structural and mechanistic insights presented in this guide, along with the provided experimental protocols, serve as a valuable resource for researchers in inorganic chemistry, materials science, and drug development, paving the way for the creation of advanced materials and potential therapeutic agents based on these fascinating ligands.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A luminescent platinum(II) 2,6-bis(N-pyrazolyl)pyridine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers [ouci.dntb.gov.ua]

- 8. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 2,6-bis(pyrazolyl)pyridine Complexes: An In-depth Guide to their Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

The versatile tridentate ligand, 2,6-bis(pyrazolyl)pyridine (bpp), has garnered significant attention in coordination chemistry. Its complexes with a variety of transition metals exhibit a rich tapestry of electronic properties, making them promising candidates for applications ranging from catalysis and materials science to the development of novel therapeutics. This technical guide provides a comprehensive overview of the core electronic characteristics of bpp complexes, detailing the experimental methodologies used for their characterization and presenting key quantitative data in a clear, comparative format.

Redox Properties: Probing Electron Transfer Behavior

The redox behavior of 2,6-bis(pyrazolyl)pyridine complexes is fundamental to their application in areas such as redox flow batteries and catalysis. Cyclic voltammetry (CV) is the primary technique employed to investigate the electron transfer processes of these compounds.

Ruthenium(II) and Palladium(II) Complexes

Ruthenium(II) and Palladium(II) complexes of bpp have been studied for their interesting electrochemical properties. For instance, the complex [Ru(bpp)(DMSO)Cl2] displays two quasi-reversible redox processes. These are attributed to the Ru(II)/Ru(III) and Ru(III)/Ru(IV) couples. In contrast, palladium(II) complexes such as [Pd(bpp)Cl]Cl typically exhibit ligand-centered redox processes.

Platinum(II) Complexes

Platinum(II) complexes with bpp ligands, such as [Pt(bpp)Cl]Cl and --INVALID-LINK--, undergo irreversible reductions at negative potentials.[1][2] These reductions are generally attributed to ligand- and/or metal-centered processes.[1][2] Comparative studies with related terpyridine complexes suggest that the bpp ligand is a weaker σ-donor and π-acceptor.[1][2]

Iron(II) and Cobalt(II) Complexes

Iron(II) complexes of bpp are particularly notable for their spin crossover (SCO) behavior, which can be triggered by redox events. Similarly, cobalt(II) complexes like [Co(bpp)2]2+ can undergo SCO upon oxidation to Co(III), a property that is being explored for electrochemical energy storage.

Table 1: Redox Potentials of Selected 2,6-bis(pyrazolyl)pyridine Complexes

| Complex | Redox Couple | E1/2 (V) vs. Ag/AgCl | Reference |

| [Ru(bpp)(DMSO)Cl2] | Ru(III)/Ru(II) | 0.37 | |

| [Ru(bpp)(DMSO)Cl2] | Ru(IV)/Ru(III) | 1.0 | |

| [Pt(bpp)Cl]Cl | Reduction | -1.0 to -1.3 (irreversible) | [1][2] |

| [Pt(bdmpp)Cl]Cl | Reduction | -1.0 to -1.3 (irreversible) | [1] |

| --INVALID-LINK-- | Reduction | -1.0 to -1.3 (irreversible) | [1][2] |

| --INVALID-LINK-- | Reduction | -1.0 to -1.3 (irreversible) | [1] |

Note: bdmpp = 2,6-bis(3,5-dimethyl-N-pyrazolyl)pyridine

Photophysical Properties: Harnessing Light Absorption and Emission

The interaction of bpp complexes with light is crucial for their application in areas like photovoltaics, luminescent materials, and photodynamic therapy. UV-Vis absorption and fluorescence spectroscopy are the key techniques used to characterize these properties.

Absorption Spectra

The electronic absorption spectra of bpp complexes are characterized by a combination of ligand-centered (π-π) and metal-to-ligand charge transfer (MLCT) transitions. For instance, palladium(II) bpp complexes show intraligand π–π transitions in the 250–300 nm range and broad d–d transitions around 400 nm. Ruthenium(II) complexes with functionalized bpp ligands, such as [Ru(bppCOOH)(dcbpyH2)Cl]Cl, exhibit intense MLCT bands that can extend into the visible region (up to 610 nm), which is advantageous for applications like dye-sensitized solar cells.

Luminescence

Several bpp complexes exhibit luminescence, a property of significant interest for developing optical probes and light-emitting materials. Notably, the platinum(II) complex --INVALID-LINK-- displays a remarkably intense and narrow emission centered at 655 nm in the solid state at 77 K.[1][2] This is in contrast to other similar platinum(II) bpp complexes which show only very weak emission.[1][2] The luminescence of d10 metal complexes, such as those of Zn(II) and Cd(II) with bpp derivatives, has also been investigated.[3][4]

Table 2: Photophysical Data for Selected 2,6-bis(pyrazolyl)pyridine Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Solvent/State | Reference |

| [Pd(bpp)Cl]Cl | ~250-300 (π–π*), ~400 (d-d) | - | Solution | |

| [Ru(bppCOOH)(dcbpyH2)Cl]Cl | up to 610 (MLCT) | - | Solution | |

| --INVALID-LINK-- | - | 655 | Solid (77 K) | [1][2] |

| --INVALID-LINK--2 | - | Luminescent | Solution | [3][4] |

| --INVALID-LINK--2 | - | Luminescent | Solution | [3][4] |

Note: H2BPPP = 2,6-bis-(5-phenyl-1H-pyrazol-3-yl)pyridine

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the synthesis and characterization of 2,6-bis(pyrazolyl)pyridine complexes. The following sections outline generalized protocols for key experimental techniques based on literature precedents.

Synthesis of 2,6-bis(pyrazolyl)pyridine (bpp) Ligand and its Complexes

The synthesis of the bpp ligand and its subsequent complexation with a metal salt is the foundational step.

A typical synthesis involves the reaction of a 2,6-dihalopyridine with pyrazole in the presence of a base. The resulting bpp ligand is then reacted with a suitable metal salt in an appropriate solvent to yield the desired complex. Purification is typically achieved through crystallization or precipitation.

Cyclic Voltammetry

Objective: To determine the redox potentials of the bpp complexes.

Instrumentation: A potentiostat with a three-electrode cell configuration.

-

Working Electrode: Glassy carbon electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire.

Procedure:

-

Prepare a solution of the bpp complex (typically 1 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane, or DMF).

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to the solution.

-

Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential over a defined range.

-

Record scans at various scan rates to investigate the reversibility of the redox processes.

UV-Vis Absorption Spectroscopy

Objective: To determine the electronic absorption properties of the bpp complexes.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Prepare a solution of the bpp complex of a known concentration in a UV-transparent solvent (e.g., acetonitrile, dichloromethane).

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the complex solution.

-

Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

-

The molar extinction coefficients (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Luminescence Spectroscopy

Objective: To measure the emission properties of the luminescent bpp complexes.

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and a detector.

Procedure:

-

Prepare a dilute solution of the bpp complex in a suitable solvent. The absorbance at the excitation wavelength should typically be below 0.1 to avoid inner filter effects.

-

Record the emission spectrum by exciting the sample at a fixed wavelength (usually at the absorption maximum) and scanning the emission wavelengths.

-

To obtain an excitation spectrum, scan the excitation wavelengths while monitoring the emission at a fixed wavelength (usually the emission maximum).

-

For solid-state measurements, the powdered sample is placed in a suitable holder. Low-temperature measurements (e.g., at 77 K) can be performed using a cryostat.

X-ray Crystallography

Objective: To determine the single-crystal structure of the bpp complexes.

Procedure:

-

Grow single crystals of the complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or layering of solvents.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structure using full-matrix least-squares on F2.

Characterization Workflow

The comprehensive characterization of a newly synthesized 2,6-bis(pyrazolyl)pyridine complex follows a logical workflow to elucidate its structural and electronic properties.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. cis-Locked Ru(II)-DMSO Precursors for the Microwave-Assisted Synthesis of Bis-Heteroleptic Polypyridyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ruthenium(II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole with In Vitro and In Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 2,6-Di(1-pyrazolyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di(1-pyrazolyl)pyridine (DPP), a member of the versatile bis(pyrazolyl)pyridine (bpp) ligand family, is a significant compound in the field of coordination chemistry. Its robust tridentate N-donor framework, formed by a central pyridine ring flanked by two pyrazolyl groups, allows for the formation of stable complexes with a wide range of metal ions. These complexes are extensively studied for applications in spin-crossover (SCO) materials, catalysis, and photovoltaics.[1][2]

Accurate structural confirmation and purity assessment of the DPP ligand are paramount before its use in any application. Spectroscopic analysis provides a non-destructive and highly informative suite of techniques to achieve this. This guide offers an in-depth overview of the primary spectroscopic methods used to characterize DPP: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each section provides a summary of expected data, detailed experimental protocols, and standardized workflows.

Synthesis of 2,6-Di(1-pyrazolyl)pyridine

The most common synthesis of DPP involves a nucleophilic substitution reaction. Typically, a 2,6-dihalopyridine (e.g., 2,6-dichloropyridine or 2,6-difluoropyridine) is reacted with pyrazole in the presence of a base, such as sodium hydride (NaH) or a carbonate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of DPP in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H and ¹³C NMR Data Interpretation

The DPP molecule possesses C₂ᵥ symmetry, which simplifies its NMR spectra. This symmetry makes the two pyrazolyl rings chemically equivalent. The proton and carbon atoms are typically numbered as shown below for assignment purposes.

In the ¹H NMR spectrum, the pyridine protons (H-3', H-4') and the pyrazolyl protons (H-3, H-4, H-5) will appear as distinct signals. The H-4' proton will be a triplet, coupled to the two equivalent H-3' protons, which will appear as a doublet. The pyrazolyl protons will appear as three distinct signals, often as doublets or triplets depending on the coupling constants.

The ¹³C NMR spectrum will show six distinct signals: three for the pyridine ring (C-2', C-3', C-4') and three for the equivalent pyrazolyl rings (C-3, C-4, C-5).

Quantitative NMR Data

The following table summarizes typical chemical shift values for DPP, recorded in a deuterated solvent.

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| H-3' | 7.80 - 7.90 (d) | C-2' | 151 - 153 |

| H-4' | 7.95 - 8.05 (t) | C-3' | 112 - 114 |

| H-3 | 7.70 - 7.80 (d) | C-4' | 140 - 142 |

| H-4 | 6.45 - 6.55 (t) | C-3 | 142 - 144 |

| H-5 | 8.45 - 8.55 (d) | C-4 | 107 - 109 |

| C-5 | 128 - 130 |

Note: Data are representative and compiled from typical values for N-heterocyclic compounds.[3][4] Exact shifts and multiplicities may vary based on solvent and spectrometer frequency.

Experimental Protocol for NMR Analysis

-

Sample Preparation : Accurately weigh 5-10 mg of dry DPP solid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[3]

-

Transfer : Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation : Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Setup : Lock the spectrometer on the deuterium signal of the solvent. Tune the probe for the desired nuclei (¹H and ¹³C) and perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition : Acquire a standard one-dimensional ¹H spectrum (typically 8-16 scans). Following this, acquire a proton-decoupled ¹³C spectrum. Two-dimensional experiments like COSY (¹H-¹H correlation) can be run to confirm proton coupling relationships.

-

Data Processing : Apply a Fourier transform to the raw data (FID). The resulting spectrum should be phase-corrected and baseline-corrected to ensure accurate peak integration and chemical shift determination.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For DPP, this technique is excellent for confirming the presence of the aromatic rings and the C-N bonds.

Quantitative IR Data

The IR spectrum of DPP is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3150 | Medium |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Strong, Multiple Bands |

| Pyridine Ring Vibration | ~1580, ~1450 | Strong |

| Pyrazole Ring Vibration | ~1520, ~1420 | Strong |

| In-plane C-H Bending | 1000 - 1300 | Medium |

| Out-of-plane C-H Bending | 750 - 900 | Strong |

Note: Data are representative for pyridine and pyrazole-containing aromatic compounds.[3][5]

Experimental Protocol for IR Analysis (Thin Film Method)

-

Sample Preparation : Dissolve a small amount (2-5 mg) of the solid DPP sample in a few drops of a volatile solvent such as methylene chloride or acetone.[6][7]

-

Film Deposition : Place one drop of this solution onto the surface of a clean, dry IR salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[7]

-

Acquisition : Place the salt plate into the sample holder of an FTIR spectrometer.

-

Measurement : First, record a background spectrum of the empty spectrometer. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Analysis : Identify the wavenumbers of the major absorption peaks and compare them to expected values for the functional groups in DPP.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like DPP, the primary absorptions are due to π → π* transitions within the conjugated systems of the pyridine and pyrazole rings.

Quantitative UV-Vis Data

The UV-Vis spectrum of DPP in a solvent like ethanol or acetonitrile is expected to show strong absorption bands in the ultraviolet region.

| Transition Type | Typical λmax (nm) |

| π → π* (High Energy) | 200 - 220 |

| π → π* (Low Energy) | 250 - 280 |

Note: Data are representative for aromatic N-heterocycles.[5] The exact λmax and molar absorptivity (ε) values depend on the solvent.

Experimental Protocol for UV-Vis Analysis

-

Solution Preparation : Prepare a stock solution of DPP of known concentration in a UV-grade solvent (e.g., ethanol, acetonitrile).

-

Dilution : From the stock solution, prepare a dilute sample solution in the same solvent. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.1 - 1.5 AU).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

-

Measurement : Place the blank and sample cuvettes in the spectrophotometer. Record a baseline with the blank. Then, measure the absorbance spectrum of the sample over a range of approximately 200-400 nm.

-

Analysis : Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of DPP and can also provide structural information based on its fragmentation patterns.

Quantitative MS Data

For DPP (Molecular Formula: C₁₁H₉N₅), the expected mass spectral data using a high-resolution mass spectrometer (HRMS) with a soft ionization technique like electrospray ionization (ESI) is as follows.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₁H₁₀N₅⁺ | 212.0931 | Molecular ion peak (protonated) |

| M | C₁₁H₉N₅ | 211.0858 | Molecular Weight |

Data sourced from PubChem CID 11816656.[2]

Common fragments may arise from the cleavage of the pyridine-pyrazole bond or the fragmentation of the pyrazole rings, which often involves the loss of HCN.

Experimental Protocol for MS Analysis

-

Sample Preparation : Prepare a dilute solution (typically in the µg/mL to ng/mL range) of DPP in a solvent suitable for the ionization method, such as acetonitrile or methanol, often with a small amount of water and/or formic acid to promote protonation for ESI.

-

Introduction : Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump or through an LC system.

-

Ionization : Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate protonated molecular ions [M+H]⁺ with minimal fragmentation.

-

Mass Analysis : The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap), which separates them based on their mass-to-charge ratio.

-

Detection : The separated ions are detected, and the signal is processed to generate a mass spectrum.

-

Analysis : Identify the molecular ion peak to confirm the molecular weight of DPP. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of 2,6-Di(1-pyrazolyl)pyridine using NMR, IR, UV-Vis, and Mass Spectrometry provides a complete and unambiguous characterization of the molecule. ¹H and ¹³C NMR confirm the precise atomic connectivity and structural integrity. IR spectroscopy validates the presence of the key aromatic functional groups. UV-Vis spectroscopy elucidates the electronic properties of the conjugated system, and mass spectrometry confirms the exact molecular weight and formula. Together, these techniques form an essential quality control workflow for researchers and developers utilizing this versatile ligand in advanced materials and chemical synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | C13H13N5 | CID 12975814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2,6-Di(1-pyrazolyl)pyridine in Spin Crossover Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di(1-pyrazolyl)pyridine (bpp) and its derivatives are a cornerstone in the field of molecular magnetism, particularly in the design of spin crossover (SCO) materials.[1][2] These compounds, typically iron(II) complexes of the form [Fe(bpp)₂]²⁺, exhibit a reversible switching between a low-spin (LS, S=0) and a high-spin (HS, S=2) state when subjected to external stimuli such as temperature, pressure, or light.[3][4] This unique property makes them highly promising for applications in molecular switches, sensors, data storage devices, and smart materials.

The popularity of the bpp ligand framework stems from its synthetic accessibility and the ease with which it can be functionalized at various positions on both the pyridine and pyrazole rings.[1][2] This allows for a fine-tuning of the ligand field strength around the metal center, which in turn controls the spin transition temperature (T₁/₂) and the cooperativity of the SCO event. This document provides detailed application notes and experimental protocols for the synthesis and characterization of bpp-based SCO materials.

Key Advantages of bpp Ligands in SCO Research:

-

Tunable SCO Properties: Strategic functionalization of the bpp ligand allows for predictable control over the spin transition temperature.[1]

-

Versatile Coordination Chemistry: Forms stable octahedral complexes with Fe(II) and other transition metals.

-

Rich Structural Diversity: The propensity for forming various crystal packing arrangements, including the "terpyridine embrace," can lead to cooperative spin transitions and thermal hysteresis.[5]

-

Multifunctionality: Bpp-based complexes can be integrated with other functionalities like luminescence and redox activity to create multifunctional materials.[2]

Data Presentation: Spin Crossover Properties of Selected [Fe(bpp)₂]²⁺ Complexes

The following table summarizes the magnetic properties of several representative iron(II) SCO complexes featuring substituted bpp ligands. This data highlights the influence of ligand modification on the spin transition temperature and hysteresis.

| Complex | Ligand (L) | Anion (X⁻) | T₁/₂ (K) | Hysteresis (ΔT, K) | Reference |

| 1 | 2,6-di(1-pyrazolyl)pyridine (bpp) | BF₄⁻ | ~240 | ~10 | [1] |

| 2 | 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine | BF₄⁻ | 254 | Gradual | [3] |

| 3 | 2,6-di(4-fluoropyrazol-1-yl)pyridine | BF₄⁻ | 164 | Narrow | [5] |

| 4 | 2,6-di(4-fluoropyrazol-1-yl)pyridine | ClO₄⁻ | 148 (T₁/₂↓=141, T₁/₂↑=154) | 13 | [5] |

| 5 | 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine | BF₄⁻ | ~200 | Abrupt | [6] |

| 6 | 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine | ClO₄⁻ | ~200 | Abrupt | [6] |

Experimental Protocols

Protocol 1: Synthesis of a Functionalized bpp Ligand

This protocol describes the synthesis of 4-substituted bpp ligands via a Sonogashira cross-coupling reaction, a versatile method for introducing functional groups at the 4-position of the pyridine ring.[3][4][7]

Materials:

-

4-iodo-2,6-di(1H-pyrazol-1-yl)pyridine (I-BPP)

-

Terminal alkyne (e.g., 5-ethynyl-2,2'-bithiophene)

-

[Pd(PPh₃)₂Cl₂] (bis(triphenylphosphine)palladium(II) dichloride)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

In a 50 mL Schlenk flask, dissolve 4-iodo-2,6-di(1H-pyrazol-1-yl)pyridine (1.35 g, 4 mmol) in 50 mL of dry, argon-purged THF.

-

To this solution, add the desired terminal alkyne (4 mmol), [Pd(PPh₃)₂Cl₂] (10 mol%), and CuI (10 mol%).

-

Add 5 mL of Et₃N to the reaction mixture.

-

Stir the mixture under an argon atmosphere at 60 °C for 24 hours.

-

After cooling to room temperature, filter the mixture to remove any solids.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Dissolve the resulting solid in 100 mL of DCM.

-

Wash the DCM solution with water and brine, then dry over anhydrous Na₂SO₄.

-

Purify the crude product by column chromatography on silica gel using DCM as the eluent to yield the desired functionalized bpp ligand.

Protocol 2: Synthesis of an Fe(bpp)₂₂ Spin Crossover Complex

This protocol outlines the general procedure for the synthesis of an iron(II) SCO complex using a functionalized bpp ligand.[3][4][8]

Materials:

-

Functionalized 2,6-di(1-pyrazolyl)pyridine ligand (L)

-

Fe(BF₄)₂·6H₂O

-

Chloroform (CHCl₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolve the bpp ligand (0.1 mmol) in 10 mL of chloroform in a small flask.

-

In a separate vial, dissolve Fe(BF₄)₂·6H₂O (17 mg, 0.05 mmol) in 1 mL of acetonitrile.

-

Add the iron(II) salt solution dropwise to the ligand solution while stirring under an argon atmosphere.

-

Stir the reaction mixture for 24 hours at room temperature. The complex may precipitate out of solution during this time.

-

If a precipitate has formed, collect it by filtration, wash with a small amount of chloroform and then diethyl ether, and dry under vacuum.

-

If the solution remains clear, the complex can be crystallized by slow diffusion of diethyl ether into the reaction mixture at 4 °C over several days.

-

Collect the resulting crystals by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 3: Characterization of Spin Crossover Behavior

Variable-Temperature Magnetic Susceptibility Measurements:

This is the primary technique for characterizing SCO behavior.

-

A polycrystalline sample of the complex is loaded into a gelatin capsule or other suitable sample holder.

-

The magnetic susceptibility is measured as a function of temperature using a SQUID magnetometer.

-

Data is typically collected in both cooling and heating modes to probe for thermal hysteresis.

-

The product of the molar magnetic susceptibility and temperature (χMT) is plotted against temperature.

-

For an Fe(II) complex, a χMT value of ~3.0 cm³ K mol⁻¹ is indicative of the HS state, while a value close to 0 cm³ K mol⁻¹ signifies the LS state.

-

The spin transition temperature (T₁/₂) is determined as the temperature at which the HS and LS populations are equal.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ruben-group.de [ruben-group.de]

- 4. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. digital.csic.es [digital.csic.es]

Catalytic Applications of 2,6-Bis(pyrazolyl)pyridine Complexes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the catalytic applications of 2,6-bis(pyrazolyl)pyridine (bpp) complexes. It includes detailed application notes, experimental protocols for key reactions, and quantitative data to facilitate the evaluation and implementation of these versatile catalysts in various research and development settings.

Introduction

2,6-bis(pyrazolyl)pyridine (bpp) ligands are a class of versatile tridentate N-donor ligands that have garnered significant attention in coordination chemistry and catalysis. Their rigid pincer-type framework allows for the formation of stable complexes with a wide range of transition metals, including iron, cobalt, ruthenium, palladium, and copper. The electronic and steric properties of the bpp ligand can be readily tuned by introducing substituents on the pyridine or pyrazole rings, enabling the rational design of catalysts for specific applications.

The catalytic activity of bpp complexes often stems from the cooperative interaction between the metal center and the ligand, which can facilitate substrate activation and product formation. Protic pyrazole units, in particular, can participate in proton-coupled electron transfer (PCET) processes, which are crucial in many catalytic cycles. This document will delve into the specific applications of these complexes in oxidation, polymerization, cross-coupling, and transfer hydrogenation reactions.

Application Notes

Oxidation Catalysis

Copper complexes of 2,6-bis(pyrazolyl)pyridine and its derivatives have shown significant promise as catalysts for oxidation reactions, particularly in the context of water oxidation. These complexes can act as molecular pre-catalysts for both chemical and electrochemical water oxidation. The catalytic activity is influenced by the electronic properties of the substituents on the pyrazole rings, with electron-donating groups generally leading to higher activities.

Key Features:

-

Water Oxidation: Effective in both chemical (using oxidants like cerium ammonium nitrate) and electrochemical setups.[1]

-

Tunable Reactivity: The electronic nature of the bpp ligand substituents significantly impacts the catalytic turnover number (TON) and turnover frequency (TOF).[1]

-

Mechanism: The water oxidation process is believed to involve a proton-coupled electron transfer (PCET) mechanism.

Polymerization Catalysis

Iron and cobalt complexes featuring 2,6-bis(pyrazolyl)pyridine ligands are active catalysts for ethylene polymerization upon activation with a co-catalyst such as methylaluminoxane (MAO). These catalyst systems produce linear polyethylene. The catalytic activity and the molecular weight of the resulting polymer are influenced by the steric and electronic properties of the bpp ligand. For instance, smaller substituents on the pyrazolyl rings tend to increase catalytic activity.

Key Features:

-

Ethylene Polymerization: Produces linear polyethylene with high activity.

-

Ligand Effects: The nature of the substituents on the pyrazole rings and the presence of a methylene linker between the pyridine and pyrazole moieties affect both the catalytic activity and the molecular weight of the polymer.

-

Metal Influence: Generally, iron-based catalysts exhibit higher activity compared to their cobalt analogues.

Cross-Coupling Reactions

Palladium complexes incorporating 2,6-bis(pyrazolyl)pyridine ligands are effective catalysts for cross-coupling reactions, such as the Heck reaction. These catalysts can be employed for the formation of carbon-carbon bonds under relatively mild conditions. The design of the ligand and the choice of reaction parameters are crucial for achieving high yields and selectivity.

Key Features:

-

Heck Coupling: Catalyzes the reaction between aryl halides and alkenes.

-

Catalyst Stability: The tridentate nature of the bpp ligand contributes to the stability of the palladium catalyst.

-

Versatility: Can be adapted for other cross-coupling reactions by modifying the ligand and reaction conditions.

Transfer Hydrogenation

Ruthenium complexes with 2,6-bis(pyrazolyl)pyridine ligands are highly efficient catalysts for the transfer hydrogenation of ketones to the corresponding alcohols, using hydrogen donors like isopropanol. Chiral versions of these complexes have been successfully employed in asymmetric transfer hydrogenation, yielding chiral alcohols with high enantioselectivity.

Key Features:

-

Ketone Reduction: Efficiently reduces a variety of ketones to alcohols.

-

Asymmetric Catalysis: Chiral bpp ligands enable the enantioselective synthesis of chiral alcohols.

-

High Activity: These catalysts can exhibit very high turnover frequencies.

Quantitative Data Summary

The following tables summarize the quantitative data for various catalytic applications of 2,6-bis(pyrazolyl)pyridine complexes.

Table 1: Water Oxidation Catalyzed by Copper(I)-bpp Complexes [1][2]

| Catalyst (Complex with Ligand) | Oxidant | TON | TOF (s⁻¹) |

| --INVALID-LINK-- | CAN | 3.5 | 0.023 |

| --INVALID-LINK-- | CAN | 4.6 | 0.31 |

| --INVALID-LINK-- | CAN | 3.1 | 0.012 |

| --INVALID-LINK-- | CAN | 2.3 | 0.0086 |

L1 = 2,6-bis((1H-pyrazol-1-yl)methyl)pyridine, L2 = 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine, L3 = 2,6-bis((3,5-di-tert-butyl-1H-pyrazol-1-yl)methyl)pyridine, L4 = 2,6-bis((3,5-diphenyl-1H-pyrazol-1-yl)methyl)pyridine. CAN = Cerium(IV) ammonium nitrate.

Table 2: Ethylene Polymerization with Iron(II)- and Cobalt(II)-bpp Complexes

| Catalyst | Co-catalyst | Activity (kg PE/(mol M·h)) |

| [Fe(Py(Pz)₂)Cl₂] | MAO | 1230 |

| [Co(Py(Pz)₂)Cl₂] | MAO | 150 |

| [Fe(Py(Pz-Me₂)₂)Cl₂] | MAO | 850 |

| [Co(Py(Pz-Me₂)₂)Cl₂] | MAO | 110 |

Py(Pz)₂ = 2,6-bis(pyrazol-1-yl)pyridine, Py(Pz-Me₂)₂ = 2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine. MAO = Methylaluminoxane.

Table 3: Asymmetric Transfer Hydrogenation of Acetophenone [3]

| Catalyst | Base | Time (h) | Conversion (%) | ee (%) |

| RuCl₂--INVALID-LINK-- | i-PrOK | 0.5 | >99 | 98 |

Ph-pybox = 2,6-bis(4'-phenyloxazolin-2'-yl)pyridine.

Experimental Protocols

Protocol 1: Synthesis of a 2,6-bis(pyrazol-1-ylmethyl)pyridine Ligand (L1)

This protocol describes a general method for the synthesis of a bpp-type ligand.

Materials:

-

2,6-bis(chloromethyl)pyridine

-

Pyrazole

-

Toluene

-

40% Sodium hydroxide (NaOH) solution

-

Tetrabutylammonium hydroxide (TBAOH)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,6-bis(chloromethyl)pyridine (2.84 mmol) and pyrazole (5.68 mmol) in toluene (20 mL).[1]

-

Add 12 mL of 40% NaOH solution followed by 10 drops of TBAOH to the mixture.[1]

-

Stir the reaction mixture vigorously at 80-90 °C for 18 hours.[1]

-

After cooling to room temperature, separate the organic layer from the aqueous layer.

-

Wash the organic layer with water (2 x 20 mL) and dry it over anhydrous MgSO₄.[1]

-

Evaporate the solvent under reduced pressure to obtain the ligand as an oily product.

Protocol 2: Catalytic Water Oxidation using a Copper(I)-bpp Complex

This protocol details the procedure for chemical water oxidation using a pre-synthesized copper(I)-bpp complex.

Materials:

-

--INVALID-LINK-- complex (where L is a bpp-type ligand)

-

Cerium(IV) ammonium nitrate (CAN)

-

Deionized water

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the --INVALID-LINK-- catalyst in acetonitrile.

-

In a quartz cuvette, add a specific volume of the catalyst stock solution to deionized water to achieve the desired catalyst concentration.

-

Initiate the reaction by adding a freshly prepared aqueous solution of CAN (the oxidant) to the cuvette.

-

Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals to observe the formation of the oxidized product and the evolution of oxygen.

-

The turnover number (TON) and turnover frequency (TOF) can be calculated from the amount of product formed or oxygen evolved over time relative to the amount of catalyst used.[1]

Protocol 3: Ethylene Polymerization using an Iron(II)-bpp Complex

This protocol outlines a general procedure for the polymerization of ethylene.

Materials:

-

[Fe(bpp)Cl₂] complex

-

Methylaluminoxane (MAO) solution in toluene

-

Toluene (anhydrous)

-

Ethylene gas

-

Schlenk flask or high-pressure reactor

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge a Schlenk flask or reactor with the [Fe(bpp)Cl₂] catalyst and anhydrous toluene.

-

Add the desired amount of MAO solution to the reactor to act as the co-catalyst.

-

Pressurize the reactor with ethylene gas to the desired pressure.

-

Maintain the reaction at the desired temperature with vigorous stirring for the specified time.

-

Terminate the polymerization by venting the ethylene and adding methanol containing a small amount of HCl.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter, wash the polyethylene with methanol, and dry it under vacuum.

Protocol 4: Asymmetric Transfer Hydrogenation of a Ketone

This protocol provides a method for the enantioselective reduction of acetophenone.

Materials:

-

Chiral Ruthenium-bpp complex (e.g., RuCl₂--INVALID-LINK--)

-

Acetophenone

-

Isopropanol (anhydrous)

-

Potassium isopropoxide (i-PrOK) or another suitable base

-

Inert atmosphere glovebox or Schlenk line

-

Chiral HPLC or GC for enantiomeric excess (ee) determination

Procedure:

-

In an inert atmosphere, dissolve the chiral ruthenium catalyst in anhydrous isopropanol in a reaction vessel.

-

Add the base (e.g., potassium isopropoxide) to the solution.

-

Add the substrate, acetophenone, to the reaction mixture.

-

Stir the reaction at the desired temperature for the specified time.

-

Quench the reaction by adding a small amount of water or dilute acid.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Analyze the crude product by chiral HPLC or GC to determine the conversion and enantiomeric excess.

References

- 1. Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu( i ) complexes - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE00402F [pubs.rsc.org]

- 2. Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(i) complexes - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

Application Notes and Protocols: 2,6-Di(1-pyrazolyl)pyridine in Supramolecular Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Di(1-pyrazolyl)pyridine (bpp) and its derivatives are highly versatile tridentate N-donor ligands that have garnered significant attention in supramolecular chemistry.[1] Their robust coordination framework, synthetic accessibility, and the ease with which they can be functionalized make them ideal building blocks for a wide array of supramolecular architectures.[1][2] This document provides detailed application notes and experimental protocols for the use of bpp in the construction of functional supramolecular systems, including spin-crossover (SCO) materials, coordination polymers, and luminescent complexes.

The bpp ligand is known for its ability to form stable complexes with a variety of transition metals, leading to applications in catalysis, materials science, and pharmaceutical development.[3] Particularly noteworthy is its role in the formation of iron(II) complexes that exhibit spin-crossover behavior, a phenomenon with potential applications in molecular switches and data storage.[4][5]

Key Applications

-

Spin-Crossover (SCO) Materials: Iron(II) complexes of the type [Fe(bpp)₂]²⁺ are renowned for undergoing spin transitions at accessible temperatures, sometimes near room temperature.[4] The spin state of the iron center can be switched between a high-spin (HS) and a low-spin (LS) state by external stimuli such as temperature, light, or pressure.[6]

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The tridentate nature of bpp allows it to act as a bridging ligand, facilitating the self-assembly of one-, two-, or three-dimensional coordination polymers.[7] These materials have potential applications in gas storage, separation, and catalysis.

-

Luminescent Materials: Bpp and its derivatives can be incorporated into luminescent metal complexes, particularly with platinum(II) and ruthenium(II), which have potential applications in sensors, displays, and biomedical imaging.[1][8] The "antenna effect" of bpp can be used to sensitize the emission of lanthanide ions.[1]

-

Anion Recognition and Sensing: Functionalized bpp scaffolds can be designed to selectively bind and sense anions through hydrogen bonding and other non-covalent interactions.[9]

-

Drug Development: The unique coordination properties of bpp have led to its exploration in the development of new drug candidates, including potential anti-cancer agents.[3]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Di(1-pyrazolyl)pyridine (bpp) Ligand

This protocol describes a general and efficient method for the synthesis of the bpp ligand.

Workflow for the Synthesis of 2,6-Di(1-pyrazolyl)pyridine (bpp)

References

- 1. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A luminescent platinum(II) 2,6-bis(N-pyrazolyl)pyridine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anion-directed self-assembly of a 2,6-bis(2-anilinoethynyl)pyridine bis(amide) scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Photophysical Properties of 2,6-bis(pyrazolyl)pyridine (bpp) Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical properties of 2,6-bis(pyrazolyl)pyridine (bpp) compounds and their metal complexes. This document includes a summary of their key photophysical data, detailed experimental protocols for their synthesis and characterization, and visual diagrams of experimental workflows and sensing mechanisms. The unique characteristics of bpp compounds, such as their versatile coordination abilities and tunable electronic properties, make them promising candidates for various applications, including luminescent probes, sensors, and components in photonic devices.[1]

Introduction to 2,6-bis(pyrazolyl)pyridine Compounds